Bisindolylmaleimide IX mesylate Bisindolylmaleimide IX mesylate Ro 31-8220 is a PKC-inhibitor, which inhibits stimulated fluid pinocytosis of human PMNs induced by the PKC-activators phorbol myristate acetate (PMA, IC50 = 1.35 x 10(-6) M) or diacylglycerols (OAG, diC8) by 95%. Ro-31-8220 showed the apoptotic effect on HL-60 cells, which was mediated by a well-characterized transduction process of apoptotic signals: i.e., mitochondrial cytochrome c efflux and the activation of caspase-3 in the cytosol. Moreover, the ability of Ro-31-8220 to induce apoptotic activation was completely inhibited by the over-expression of the apoptotic suppressor gene, Bcl-2, in the cells.
Brand Name: Vulcanchem
CAS No.: 138489-18-6
VCID: VC0548186
InChI: InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)
SMILES: CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O
Molecular Formula: C26H27N5O5S2
Molecular Weight: 553.7 g/mol

Bisindolylmaleimide IX mesylate

CAS No.: 138489-18-6

Inhibitors

VCID: VC0548186

Molecular Formula: C26H27N5O5S2

Molecular Weight: 553.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Bisindolylmaleimide IX mesylate - 138489-18-6

CAS No. 138489-18-6
Product Name Bisindolylmaleimide IX mesylate
Molecular Formula C26H27N5O5S2
Molecular Weight 553.7 g/mol
IUPAC Name methanesulfonic acid;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate
Standard InChI InChI=1S/C25H23N5O2S.CH4O3S/c1-29-13-17(15-7-2-4-9-19(15)29)21-22(24(32)28-23(21)31)18-14-30(11-6-12-33-25(26)27)20-10-5-3-8-16(18)20;1-5(2,3)4/h2-5,7-10,13-14H,6,11-12H2,1H3,(H3,26,27)(H,28,31,32);1H3,(H,2,3,4)
Standard InChIKey SAWVGDJBSPLRRB-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O
Canonical SMILES CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCSC(=N)N.CS(=O)(=O)O
Appearance Yellow to orange solid powder
Description Ro 31-8220 is a PKC-inhibitor, which inhibits stimulated fluid pinocytosis of human PMNs induced by the PKC-activators phorbol myristate acetate (PMA, IC50 = 1.35 x 10(-6) M) or diacylglycerols (OAG, diC8) by 95%. Ro-31-8220 showed the apoptotic effect on HL-60 cells, which was mediated by a well-characterized transduction process of apoptotic signals: i.e., mitochondrial cytochrome c efflux and the activation of caspase-3 in the cytosol. Moreover, the ability of Ro-31-8220 to induce apoptotic activation was completely inhibited by the over-expression of the apoptotic suppressor gene, Bcl-2, in the cells.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms RO31-8220; RO 31-8220; RO31-8220; RO318220; RO-318220; RO 318220; RO31-8220 mesylate; Bisindolylmaleimide IX; BIM IX.
Reference 1: Kim SY, Kim S, Kim JM, Jho EH, Park S, Oh D, Yun-Choi HS. PKC inhibitors RO 31-8220 and Gö 6983 enhance epinephrine-induced platelet aggregation in catecholamine hypo-responsive platelets by enhancing Akt phosphorylation. BMB Rep. 2011 Feb;44(2):140-5. doi: 10.5483/BMBRep.2011.44.2.140. PubMed PMID: 21345315.
2: Marmy-Conus N, Hannan KM, Pearson RB. Ro 31-6045, the inactive analogue of the protein kinase C inhibitor Ro 31-8220, blocks in vivo activation of p70(s6k)/p85(s6k): implications for the analysis of S6K signalling. FEBS Lett. 2002 May 22;519(1-3):135-40. PubMed PMID: 12023032.
3: Chepurny OG, Hussain MA, Holz GG. Exendin-4 as a stimulator of rat insulin I gene promoter activity via bZIP/CRE interactions sensitive to serine/threonine protein kinase inhibitor Ro 31-8220. Endocrinology. 2002 Jun;143(6):2303-13. PubMed PMID: 12021195; PubMed Central PMCID: PMC3500996.
4: Han Z, Pantazis P, Lange TS, Wyche JH, Hendrickson EA. The staurosporine analog, Ro-31-8220, induces apoptosis independently of its ability to inhibit protein kinase C. Cell Death Differ. 2000 Jun;7(6):521-30. PubMed PMID: 10822275.
5: Zhou B, Zhang JP, Hu ZL, Tan YX, Qian DH. Ro 31-8220 inhibits release of interleukin-1 and interleukin-6 from mouse peritoneal macrophages induced by fibrin fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1999 May;20(5):449-51. PubMed PMID: 10678095.
6: Lingameneni R, Vysotskaya TN, Duch DS, Hemmings HC Jr. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor. FEBS Lett. 2000 May 12;473(2):265-8. PubMed PMID: 10812087.
7: Kuz'mina TI, Denisenko VIu, Shapiev ISh. [Effect of the protein kinase C inhibitor Ro 31-8220 on Ca2+-responses, induced by somatotropin, in swine granulosa cells]. Tsitologiia. 1999;41(11):992-6. Russian. PubMed PMID: 10643054.
8: Hers I, Tavaré JM, Denton RM. The protein kinase C inhibitors bisindolylmaleimide I (GF 109203x) and IX (Ro 31-8220) are potent inhibitors of glycogen synthase kinase-3 activity. FEBS Lett. 1999 Nov 5;460(3):433-6. PubMed PMID: 10556511.
9: Zhou B, Zhang JP, Hu ZL, Tao XB, Qian DH. Effects of Ro 31-8220 on smooth muscle cell proliferation induced by fibrinogen degradation products. Zhongguo Yao Li Xue Bao. 1997 Sep;18(5):463-5. PubMed PMID: 10322943.
10: Standaert ML, Bandyopadhyay G, Antwi EK, Farese RV. RO 31-8220 activates c-Jun N-terminal kinase and glycogen synthase in rat adipocytes and L6 myotubes. Comparison to actions of insulin. Endocrinology. 1999 May;140(5):2145-51. PubMed PMID: 10218965.
11: Begemann M, Kashimawo SA, Lunn RM, Delohery T, Choi YJ, Kim S, Heitjan DF, Santella RM, Schiff PB, Bruce JN, Weinstein IB. Growth inhibition induced by Ro 31-8220 and calphostin C in human glioblastoma cell lines is associated with apoptosis and inhibition of CDC2 kinase. Anticancer Res. 1998 Sep-Oct;18(5A):3139-52. PubMed PMID: 9858877.
12: Barrett P, Davidson G, Hazlerigg DG, Morris MA, Ross AW, Morgan PJ. Mel 1a melatonin receptor expression is regulated by protein kinase C and an additional pathway addressed by the protein kinase C inhibitor Ro 31-8220 in ovine pars tuberalis cells. Endocrinology. 1998 Jan;139(1):163-71. PubMed PMID: 9421411.
13: Mahon TM, Matthews JS, O'Neill LA. Staurosporine, but not Ro 31-8220, induces interleukin 2 production and synergizes with interleukin 1alpha in EL4 thymoma cells. Biochem J. 1997 Jul 1;325 ( Pt 1):39-45. PubMed PMID: 9224627; PubMed Central PMCID: PMC1218526.
14: Yeo EJ, Provost JJ, Exton JH. Dissociation of tyrosine phosphorylation and activation of phosphoinositide phospholipase C induced by the protein kinase C inhibitor Ro-31-8220 in Swiss 3T3 cells treated with platelet-derived growth factor. Biochim Biophys Acta. 1997 May 27;1356(3):308-20. PubMed PMID: 9194574.
15: Lin W, Zhang JP, Hu ZL, Feng ZH, Qian DH. Effects of Ro 31-8220 on lipopolysaccharides-induced hepatotoxicity and release of tumor necrosis factor from rat Kupffer cells. Zhongguo Yao Li Xue Bao. 1997 Jan;18(1):85-7. PubMed PMID: 10072903.
16: Heiskanen KM, Savolainen KM. Palmitic acid anilide-induced respiratory burst in human polymorphonuclear leukocytes is inhibited by a protein kinase C inhibitor, Ro 31-8220. Free Radic Biol Med. 1997;22(7):1175-82. PubMed PMID: 9098091.
17: Beltman J, McCormick F, Cook SJ. The selective protein kinase C inhibitor, Ro-31-8220, inhibits mitogen-activated protein kinase phosphatase-1 (MKP-1) expression, induces c-Jun expression, and activates Jun N-terminal kinase. J Biol Chem. 1996 Oct 25;271(43):27018-24. PubMed PMID: 8900190.
18: Harris TE, Persaud SJ, Jones PM. Atypical isoforms of pKc and insulin secretion from pancreatic beta-cells: evidence using Gö 6976 and Ro 31-8220 as Pkc inhibitors. Biochem Biophys Res Commun. 1996 Oct 23;227(3):672-6. PubMed PMID: 8885992.
19: Marley PD, Thomson KA. Inhibition of nicotinic responses of bovine adrenal chromaffin cells by the protein kinase C inhibitor, Ro 31-8220. Br J Pharmacol. 1996 Sep;119(2):416-22. PubMed PMID: 8886429; PubMed Central PMCID: PMC1915873.
20: Geiselhart L, Conti DJ, Freed BM. RO 31-8220, a novel protein kinase C inhibitor, inhibits early and late T cell activation events. Transplantation. 1996 Jun 15;61(11):1637-42. PubMed PMID: 8669110.
PubChem Compound 11628205
Last Modified Nov 11 2021
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